molecular formula C14H11ClO3 B6398004 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% CAS No. 1261924-46-2

5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6398004
CAS RN: 1261924-46-2
M. Wt: 262.69 g/mol
InChI Key: UEUSJPFKBIHVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(4-methoxyphenyl)benzoic acid (5-CMPB) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a monochlorobenzoic acid derivative with a molecular weight of 247.54 g/mol and a melting point of 136-138°C. 5-CMPB has been used in numerous laboratory experiments to study its biochemical and physiological effects, as well as its potential applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). In addition, 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% has been shown to interact with certain receptors, such as the PPAR gamma receptor, which is involved in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects
5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX and LOX, which are involved in the production of pro-inflammatory mediators. In addition, 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use. It is a relatively unstable compound and is sensitive to light and heat. In addition, it can be toxic if not handled properly.

Future Directions

There are several potential future directions for 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% research. It could be used in the development of new pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It could also be used in the synthesis of new polymers and other materials. In addition, its mechanism of action could be further studied to gain a better understanding of its biochemical and physiological effects. Finally, its potential toxicity could be further studied to ensure its safe use in laboratory experiments.

Synthesis Methods

5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% can be synthesized through a series of chemical reactions. The first step is the reaction of 4-methoxybenzaldehyde with sodium hydroxide to form 4-methoxybenzoic acid. The acid is then reacted with thionyl chloride to form 4-methoxybenzoyl chloride. Finally, the chloride is reacted with sodium hypochlorite to form 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95%. This method of synthesis is simple and can be easily scaled up for large-scale production.

Scientific Research Applications

5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% has been used in numerous scientific research studies. It has been used as a reagent in the synthesis of various compounds, such as 5-chloro-2-hydroxybenzoic acid and 5-chloro-3-hydroxybenzoic acid. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. In addition, 5-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% has been used as a photochemical initiator in the production of polymers.

properties

IUPAC Name

3-chloro-5-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUSJPFKBIHVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689178
Record name 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-46-2
Record name 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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